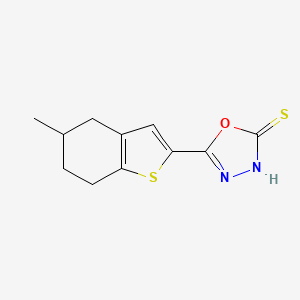
5-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol is a complex organic compound that belongs to the class of oxadiazoles and benzothiophenes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a hydrazide intermediate with carbon disulfide under basic conditions to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
5-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require bases such as sodium hydroxide or catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides, while reduction of the oxadiazole ring can produce various reduced derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
作用机制
The mechanism of action of 5-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiol and oxadiazole functional groups. These interactions can modulate biological pathways, leading to its observed biological activities.
相似化合物的比较
Similar Compounds
- N’-{[(5R)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbonyl}furan-3-carbohydrazide
- N-[2-(N’-{[(5R)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbonyl}hydrazinecarbonyl)ethyl]methanesulfonamide
- 2-[1-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(2-methylpropyl)formamido]acetic acid
Uniqueness
What sets 5-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol apart from similar compounds is its unique combination of the benzothiophene and oxadiazole rings, which confer distinct chemical and biological properties
生物活性
5-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, emphasizing antimicrobial properties and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound has the following structural formula:
This structure features a benzothiophene moiety linked to an oxadiazole ring with a thiol group. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1,3,4-oxadiazole derivatives, including the compound . The following table summarizes key findings from various studies regarding its antibacterial activity:
These studies indicate that derivatives of the oxadiazole class exhibit significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species.
The mechanism by which this compound exerts its antimicrobial effects may involve:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt the synthesis of essential components in bacterial cell walls.
- Enzyme Inhibition : Molecular docking studies suggest binding affinity to enzymes critical for bacterial survival and replication.
- Biofilm Disruption : Some derivatives have demonstrated the ability to inhibit biofilm formation in pathogenic bacteria.
Case Study 1: Antitubercular Activity
A study conducted by Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular activity against Mycobacterium tuberculosis. The compound exhibited promising results with MIC values indicating effective inhibition of both active and dormant states of the bacteria.
Case Study 2: Antifungal Properties
Research has also indicated potential antifungal activity of oxadiazole derivatives. In vitro studies showed effectiveness against Candida albicans, suggesting a broader spectrum of antimicrobial action.
Pharmacological Implications
The biological activities observed suggest that this compound could serve as a lead compound for developing new antimicrobial agents. Its unique structure provides a basis for further modifications aimed at enhancing its efficacy and reducing toxicity.
属性
IUPAC Name |
5-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-6-2-3-8-7(4-6)5-9(16-8)10-12-13-11(15)14-10/h5-6H,2-4H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQXIHOGDKIHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C3=NNC(=S)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














